molecular formula C19H18ClN3O3 B10985251 [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone

Cat. No.: B10985251
M. Wt: 371.8 g/mol
InChI Key: SNXSUNDOEKUEIY-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone is a heterocyclic compound featuring a pyrazole core linked to a 4-hydroxypiperidine moiety via a methanone bridge. Its structure incorporates a 4-chlorophenyl group on the piperidine ring and a 2-furyl substituent on the pyrazole, which may influence its electronic properties, solubility, and biological activity. This compound is hypothesized to interact with pathways such as MAPK/ERK or PI3K/Akt/mTOR based on its structural similarity to compounds reported in signal transduction studies .

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(furan-2-yl)-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C19H18ClN3O3/c20-14-5-3-13(4-6-14)19(25)7-9-23(10-8-19)18(24)16-12-15(21-22-16)17-2-1-11-26-17/h1-6,11-12,25H,7-10H2,(H,21,22)

InChI Key

SNXSUNDOEKUEIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves several steps. One notable method is the decarboxylative coupling of 2-chloro-1,4-naphthoquinone (2) with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid (6). Here are the key steps:

    Decarboxylative Coupling:

Industrial Production Methods: Industrial-scale production methods may involve modifications of the laboratory synthesis, ensuring efficiency, scalability, and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: Oxidative processes may lead to the formation of new functional groups.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substituents can be replaced by other groups.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example, silver nitrate and ammonium persulfate have been used in some coupling reactions.

Scientific Research Applications

Antitumor Activity

Several studies have investigated the antitumor properties of compounds related to 4-(4-chlorophenyl)-4-hydroxypiperidino[5-(2-furyl)-1H-pyrazol-3-yl]methanone. For instance, derivatives of pyrazoles have shown significant activity against various cancer cell lines. A notable study by the National Cancer Institute highlighted several synthesized compounds exhibiting broad-spectrum antitumor activity, indicating that modifications to the pyrazole structure can enhance efficacy against specific tumors .

Neuropharmacological Effects

The compound is structurally related to known neuroleptics like haloperidol. Research has indicated that metabolites such as 4-(4-chlorophenyl)-4-hydroxypiperidine (a metabolite of haloperidol) can exhibit neurotoxic effects. This raises important considerations for its safety profile in therapeutic applications . Studies have shown that while some derivatives retain therapeutic efficacy, they also require careful monitoring for potential toxicity .

Antiviral Properties

Emerging evidence suggests that certain pyrazole derivatives can inhibit viral replication, specifically in the context of Hepatitis C Virus (HCV). Research indicates that compounds similar to 4-(4-chlorophenyl)-4-hydroxypiperidino[5-(2-furyl)-1H-pyrazol-3-yl]methanone may offer antiviral activity by targeting viral RNA replication processes .

Case Studies

StudyFocusFindings
In vitro Antitumor Screening Evaluated various pyrazole derivativesIdentified several compounds with significant antitumor activity against multiple cancer cell lines
Neurotoxicity Assessment Examined metabolites of haloperidolHighlighted risks associated with 4-(4-chlorophenyl)-4-hydroxypiperidine regarding brain toxicity
Antiviral Activity Investigated effects on HCV replicationDemonstrated inhibition of both positive and negative RNA strands at specific concentrations

Mechanism of Action

The exact mechanism of action is context-dependent. It likely involves interactions with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Pyrazole Substituent Piperidine Substituent Key Biological Activity References
[4-(4-Chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone (Target Compound) 2-Furyl 4-Chlorophenyl, 4-hydroxy Signal pathway modulation (e.g., MAPK/ERK)
[5-(2-Thienyl)-1H-pyrazol-3-yl][4-(4-chlorophenyl)piperidino]methanone 2-Thienyl 4-Chlorophenyl Antimicrobial, anti-inflammatory
1-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]piperidine-4-one 4-Fluorophenyl Piperidine-4-one Antibacterial, antifungal
1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone Thiophen-2-yl 4-Chlorophenyl, 5-hydroxy Broad-spectrum antibacterial
1-[4-[5-(4-(Benzyloxy)phenyl)-1-(4-chlorophenyl)-1H-pyrazol-3-yl]phenyl]urea (3c) Benzyloxy-phenyl 4-Chlorophenyl Potent anti-inflammatory, TNF-α inhibition

Key Observations :

  • Furyl vs.
  • Hydroxypiperidine vs. Piperidone : The 4-hydroxypiperidine moiety in the target compound could improve water solubility and metabolic stability relative to the ketone-containing piperidone derivative .
  • Chlorophenyl Positioning : The 4-chlorophenyl group is conserved across analogs, suggesting its critical role in target binding, possibly through hydrophobic interactions or halogen bonding .

Pharmacological Activity Comparison

Insights :

  • The thienyl analog exhibits stronger antimicrobial activity, likely due to sulfur’s electronegativity enhancing membrane penetration .
  • The urea derivative (3c) shows superior anti-inflammatory effects, attributed to its urea group stabilizing interactions with inflammatory enzymes like p38αMAPK .
  • The target compound’s signal pathway modulation aligns with its furyl and hydroxypiperidine groups, which may facilitate interactions with kinase domains .

Physicochemical and Crystallographic Properties

  • Crystal Structure: The thiophene-containing analog () crystallizes in a monoclinic system (P21/c) with distinct packing influenced by sulfur’s van der Waals radius, whereas the target compound’s furyl group may lead to tighter intermolecular hydrogen bonds .
  • Solubility: The 4-hydroxypiperidine group in the target compound likely enhances aqueous solubility compared to non-hydroxylated analogs like the piperidone derivative (logP reduction ~0.5–1.0 units) .

Biological Activity

The compound [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone is a synthetic derivative that combines a piperidine moiety with a pyrazole structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine and pyrazole rings. The structural characteristics include:

  • Piperidine Ring : Contributes to the compound's interaction with various biological targets.
  • Pyrazole Moiety : Known for its role in anti-inflammatory and analgesic activities.

1. Antioxidant Activity

Research indicates that compounds containing hydroxypiperidine derivatives exhibit significant antioxidant properties. For instance, derivatives similar to this compound have shown capabilities to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated that derivatives with similar structures possess notable activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

3. Analgesic Effects

In pharmacological studies, derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine have shown significant analgesic effects in animal models. For example, compounds were tested using the tail flick method in Wistar rats, demonstrating pain relief comparable to standard analgesics like pethidine .

4. Anti-inflammatory Properties

Compounds featuring pyrazole rings are known to inhibit inflammatory pathways. The presence of the piperidine structure enhances binding affinity to targets involved in inflammatory responses, suggesting potential applications in treating conditions like arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the inflammatory response.
  • Receptor Modulation : Interaction with neurotransmitter receptors can modulate pain perception and inflammation.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various disease models:

  • Cancer Models : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting potential anti-cancer properties.
  • Diabetes Models : Piperidine derivatives have been studied for their ability to regulate glucose levels, indicating a role in metabolic disorders .

Data Tables

Activity TypeTested CompoundEffectiveness (IC50)Reference
AntioxidantThis compound15 µM
AntimicrobialSimilar Pyrazole Derivatives10 µg/mL (E. coli)
Analgesic4-Hydroxypiperidine DerivativeSignificant at 50 mg/kg
Anti-inflammatoryPyrazole DerivativesModerate Inhibition

Q & A

Q. What synthetic methodologies are established for [4-(4-chlorophenyl)-4-hydroxypiperidino][5-(2-furyl)-1H-pyrazol-3-yl]methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) under controlled conditions. For example, similar pyrazole derivatives are synthesized by reacting substituted benzoic acid hydrazides with POCl₃ at 120°C for 6–8 hours, followed by purification via column chromatography . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 hydrazide:POCl₃), solvent selection (e.g., dry toluene), and post-reaction neutralization with aqueous NaHCO₃ to improve yields (typically 65–85%) .

Table 1 : Example Reaction Conditions from Analogous Syntheses

ReagentTemperature (°C)Time (h)Yield (%)Reference
POCl₃120878
Aromatic aldehydes80–1001270–85

Q. How is X-ray crystallography applied to determine the molecular structure, and which software tools are recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a solvent (e.g., ethanol/DMF mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The SHELX suite (SHELXL for refinement) is widely used for solving structures, leveraging direct methods for phase determination and full-matrix least-squares refinement . Key parameters include:
  • R-factor : < 0.05 for high-quality data.
  • Bond angles : Precision within 0.5° for non-disordered atoms.
    Example crystal data for a related compound:
  • Monoclinic system, space group P2₁/c
  • Unit cell dimensions: a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å, β = 91.56° .

Q. What spectroscopic techniques are used to characterize this compound, and how are functional groups identified?

  • Methodological Answer :
  • IR Spectroscopy : Peaks at 1670–1700 cm⁻¹ indicate carbonyl (C=O) groups. Aromatic C-H stretching appears near 3050 cm⁻¹, while hydroxyl (-OH) groups show broad bands at 3200–3500 cm⁻¹ .
  • NMR : ¹H NMR signals for the furyl protons appear as doublets at δ 6.2–7.1 ppm. The 4-chlorophenyl group shows aromatic protons as a doublet near δ 7.4–7.6 ppm .

Advanced Research Questions

Q. How can computational tools like Multiwfn analyze electronic properties and reactivity?

  • Methodological Answer : Multiwfn calculates electron localization functions (ELF), electrostatic potentials (ESP), and frontier molecular orbitals (FMOs). For example:
  • ESP Mapping : Highlights electrophilic regions (e.g., carbonyl groups) for nucleophilic attack.
  • HOMO-LUMO Gaps : A narrow gap (< 4 eV) suggests high reactivity, useful for predicting interaction with biological targets .
    Workflow:

Optimize geometry using DFT (B3LYP/6-311++G**).

Generate wavefunction files (*.wfn) for Multiwfn input.

Analyze bond orders (e.g., Mayer bond order > 0.8 indicates strong covalent character) .

Q. What methodologies study hydrogen bonding and molecular packing in the crystal lattice?

  • Methodological Answer : Graph-set analysis (Etter’s notation) categorizes hydrogen-bonding patterns (e.g., D(2,2) for dimeric motifs). For example:
  • N–H···O bonds : Distance ~2.8–3.0 Å, angle ~160°, forming chains (C(6) motifs) .
  • π-π Stacking : Interplanar distances < 3.5 Å indicate strong aromatic interactions, analyzed using Mercury software .

Q. How can in vitro assays evaluate antimicrobial activity, and what structural modifications enhance efficacy?

  • Methodological Answer :
  • MIC Assays : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). IC₅₀ values < 10 µg/mL suggest potent activity .
  • SAR Insights :
  • Electron-withdrawing groups (e.g., -Cl at 4-position) enhance membrane penetration.
  • Hydroxyl groups improve solubility but may reduce lipophilicity .

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